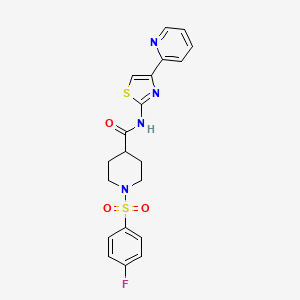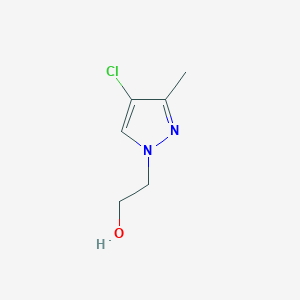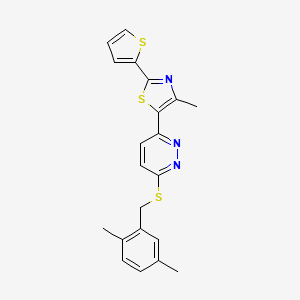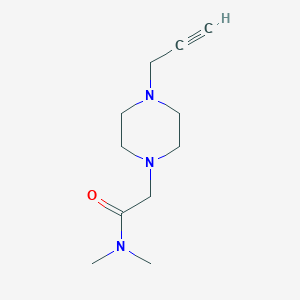![molecular formula C21H17FN6O3S B2515176 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-85-9](/img/structure/B2515176.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities. The structure suggests that it may have potential pharmacological properties, possibly related to the anticonvulsant activity observed in similar compounds. The presence of a 2-fluorobenzyl group and a triazolopyrimidine core is reminiscent of the structures studied in the provided papers, which have been synthesized and evaluated for various biological activities, including anticonvulsant and inotropic effects .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported, where analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were created to explore anticonvulsant activities . These analogues were synthesized by modifying the imidazole ring, which is a common strategy to alter the biological properties of a compound. Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the construction of the triazolopyrimidine core followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group and the acetamide moiety.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The electrostatic isopotential maps of these compounds have been calculated and found to be distinctly different, which may influence their interaction with biological targets . The presence of the fluorobenzyl group could affect the compound's lipophilicity and electronic distribution, potentially enhancing its ability to cross biological membranes and interact with specific receptors or enzymes.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents on the core structure. The acetamide group, in particular, has been explored for its role in binding to the Peripheral Benzodiazepine Receptor (PBR), with various substituents at the 3-position being investigated for their effects on binding affinity . The benzo[d][1,3]dioxol-5-ylmethyl group could also participate in chemical reactions, potentially affecting the overall reactivity and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives, such as pKa and lipophilicity, are important determinants of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are not solely determined by the core structure but are also significantly influenced by the nature of the substituents. For instance, the introduction of a fluorine atom can increase the compound's lipophilicity, which may affect its ability to penetrate the central nervous system, a desirable feature for anticonvulsant drugs . The acetamide moiety and the benzo[d][1,3]dioxol-5-ylmethyl group could also contribute to the solubility and stability of the compound, impacting its overall pharmacological profile.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Heterocyclic Compounds
- Research has explored the synthesis of various heterocycles incorporating thiadiazole moieties, aiming to assess their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This work highlights the diverse chemical reactions employed to generate novel compounds with potential applications in agriculture and pest management (Fadda et al., 2017).
Anticonvulsant and Neuroprotective Agents
- Studies have synthesized novel benzothiazole derivatives to evaluate their anticonvulsant activity. These compounds were tested for their efficacy in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing promise as potential treatments for epilepsy with specific compounds exhibiting significant potency (Liu et al., 2016).
Adenosine Receptor Affinity
- The affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has been investigated, revealing compounds with significant selectivity and affinity for the A1 receptor subtype. This research underlines the potential therapeutic applications of these compounds in disorders related to adenosine receptor dysregulation (Betti et al., 1999).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-14(15)9-28-20-19(26-27-28)21(25-11-24-20)32-10-18(29)23-8-13-5-6-16-17(7-13)31-12-30-16/h1-7,11H,8-10,12H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIWTDNURQTAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)



![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)